(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate typically involves the annulation of an imidazole ring to a pyrrole ring. One method involves the use of a polydimethylsiloxane (PDMS) microreactor with an immobilized Ru(III)-P4VP complex, initiated by irradiation with visible light. This method provides excellent yields of the target product in a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of continuous flow reactors and environmentally benign catalysts, such as the Ru(III)-P4VP complex, suggests potential scalability for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action for ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimiracetam: A nootropic drug with a similar pyrroloimidazole structure.
α1A-Adrenergic Receptor Partial Agonists: Compounds with similar structures that target adrenergic receptors.
Uniqueness
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is unique due to its specific ring structure and potential for diverse chemical reactivity
Eigenschaften
Molekularformel |
C8H10N2O2 |
---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
[(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl] acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)12-7-2-4-10-5-3-9-8(7)10/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
UGVXJSHQXPYGHJ-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CCN2C1=NC=C2 |
Kanonische SMILES |
CC(=O)OC1CCN2C1=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.